molecular formula C24H23N3O4S2 B2580195 ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 686771-31-3

ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2580195
CAS No.: 686771-31-3
M. Wt: 481.59
InChI Key: NIWHUDWJWFFIQU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate (CAS: 686771-31-3) is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic core fused with a thiophene ring and a pyrimidin-4-one moiety. The molecule features a 4-methylphenyl substituent at position 3 of the pyrimidine ring and a sulfanyl-acetamido-benzoate ester group at position 2. Its molecular weight is 467.6 g/mol, with a computed XLogP3 value of 3.8, indicating moderate lipophilicity. Key physicochemical properties include one hydrogen bond donor and seven hydrogen bond acceptors, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-3-31-23(30)16-6-8-17(9-7-16)25-20(28)14-33-24-26-19-12-13-32-21(19)22(29)27(24)18-10-4-15(2)5-11-18/h4-11H,3,12-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWHUDWJWFFIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring. Common reagents include sulfur, amines, and carbonyl compounds.

    Introduction of the 4-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the thienopyrimidine ring with a 4-methylphenyl group. This can be achieved using Friedel-Crafts alkylation or other suitable methods.

    Formation of the Sulfanylacetamido Linkage: This step involves the introduction of a sulfanylacetamido group to the thienopyrimidine core. Common reagents include thiols and acylating agents.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thieno[3,2-d]pyrimidine vs. Thieno[2,3-b]pyridine: The target compound’s thieno[3,2-d]pyrimidine core differs from thieno[2,3-b]pyridin-4(7H)-one derivatives (e.g., compounds in ), which replace the pyrimidine with a pyridine ring.
  • Quinazolinone Derivatives: Compounds like 4-(2-(2-(methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide () share a 4-oxoquinazoline core but lack the thiophene fusion. The sulfonamide group in these analogs may enhance solubility compared to the benzoate ester in the target compound .

Substituent Analysis

  • Aromatic Substituents: The 4-methylphenyl group in the target compound contrasts with the 4-chlorophenyl group in Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS: 573938-02-0, ).
  • Functional Groups: The benzoate ester in the target compound differs from the triazole-linked sulfanyl group in Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate (). The triazole moiety introduces additional hydrogen-bonding capacity, which may improve solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituents
Target Compound 467.6 3.8 1 7 4-methylphenyl, benzoate ester
Quinazolinone Derivative ~450 (estimated) ~3.5 2 6 Methylthio, benzenesulfonamide
Cyclopenta-Thieno-Pyrimidine 573.94 4.2 2 7 4-chlorophenyl, cyclopenta ring
Triazole-Linked Compound ~589 (estimated) ~4.0 2 8 Acetylamino, triazole

Biological Activity

Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the thienopyrimidine family. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The compound's structure includes a thieno[3,2-d]pyrimidine core with various functional groups that may influence its biological activity. The molecular formula is C23H25N3O2SC_{23}H_{25}N_3O_2S with a molar mass of approximately 425.59 g/mol. This compound is characterized by the presence of an ethyl group, a sulfanyl moiety, and an acetamido group attached to a benzoate framework.

Anticancer Activity

Recent studies have indicated that compounds with similar thienopyrimidine structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10Induces apoptosis
Compound BMCF-715Inhibits proliferation
Ethyl 4-(...)A549TBDTBD

Antimicrobial Activity

Thienopyrimidine derivatives have also been reported to possess antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, including resistant strains. The activity may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored in several studies. In vitro tests demonstrate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages.

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their anticancer activity against human cancer cell lines. The results showed that certain modifications to the thienopyrimidine core enhanced cytotoxicity significantly (IC50 values ranging from 5 to 20 µM) .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with specific substituents exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Mechanistic Insights

The biological activities of ethyl 4-(...) can be attributed to its ability to interact with specific biological targets:

  • Targeting Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Inflammation Pathways : The modulation of NF-kB signaling pathways is crucial in reducing inflammation.

Q & A

Q. Basic Characterization

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., C–C bond lengths within 1.35–1.50 Å and torsion angles) .
  • NMR Spectroscopy :
    • 1H NMR : Aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 2.3–2.5 ppm), and carbonyl signals (δ 165–175 ppm) .
    • 13C NMR : Thienopyrimidinone carbonyl (δ ~170 ppm) and ester carbonyl (δ ~168 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) with <2 ppm error validate the molecular formula .

How can researchers assess the compound’s purity and stability?

Q. Basic Quality Control

  • HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm. Purity >95% is typical for research-grade material .
  • Stability Studies :
    • Thermal : Incubate at 40°C for 14 days; monitor degradation via TLC or HPLC.
    • Hydrolytic : Test in pH 7.4 buffer to assess ester group stability .

How can low yields in the sulfanyl acetamido coupling step be addressed?

Q. Advanced Optimization

  • Catalyst Screening : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions .
  • Solvent Optimization : Use DMF or DMSO for polar intermediates; anhydrous conditions improve reactivity.
  • Stoichiometry : Increase the chloroacetamide:thienopyrimidinone ratio to 1.5:1 to drive the reaction .
    Example : A 96% yield was achieved for a similar compound using excess reagent and prolonged reaction time (24 hr) .

How should unexpected NMR signals be resolved?

Q. Advanced Data Analysis

  • 2D NMR (COSY, HSQC) : Assign coupled protons (e.g., acetamido NH at δ ~10 ppm) and differentiate regioisomers .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
  • Comparative Analysis : Cross-reference with published spectra of structurally related thienopyrimidinones .

What strategies are used to evaluate in vitro biological activity?

Q. Advanced Screening

  • Enzyme Inhibition Assays :
    • Kinase Targets : Use ADP-Glo™ assay with recombinant kinases (IC50 determination).
    • Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate Ki values using GraphPad Prism .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with EC50 values .

How can computational modeling predict SAR?

Q. Advanced Drug Design

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or PARP). Key residues (e.g., Lys721 in EGFR) may hydrogen-bond with the 4-oxo group .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with activity; methyl groups at the 4-position enhance lipophilicity (logP ~3.5) .

What challenges arise during scale-up of multi-step synthesis?

Q. Advanced Process Chemistry

  • Intermediate Isolation : Amorphous intermediates may require chromatography; switch to recrystallization for scalability (e.g., ethanol/water mixtures) .
  • Exothermic Reactions : Use jacketed reactors with controlled cooling during cyclization steps to prevent thermal degradation .

How does the 4-methylphenyl substituent influence bioactivity?

Q. Advanced SAR Analysis

  • Steric Effects : The 4-methyl group reduces rotational freedom, stabilizing the active conformation.
  • Metabolic Stability : Methyl groups slow oxidative metabolism (t1/2 increased by 30% in microsomal assays) compared to halogenated analogs .

What methods validate the compound’s stability in biological matrices?

Q. Advanced Pharmacokinetics

  • Plasma Stability : Incubate with mouse plasma (37°C, 24 hr); quantify degradation via LC-MS/MS. Ester hydrolysis is a common pathway .
  • Light Sensitivity : Store in amber vials; UV-vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability) .

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